2-[3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide
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Overview
Description
2-[3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide is a chemical compound with the molecular formula C14H15N3O4 It is a derivative of pyridazine and features a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and ethyl acetoacetate.
Formation of Intermediate: These starting materials undergo a condensation reaction in the presence of a base such as sodium ethoxide to form an intermediate compound.
Cyclization: The intermediate is then cyclized using hydrazine hydrate to form the pyridazine ring.
Acetylation: Finally, the compound is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.
Biology: Used in biochemical assays to study enzyme interactions.
Materials Science: Investigated for its potential use in organic electronics and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-[3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.
Signal Transduction Pathways: The compound may interfere with cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different functional groups.
3,4-Dimethoxyacetophenone: Another structurally related compound used in different applications.
Uniqueness
2-[3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide is unique due to its combination of a pyridazine ring and a dimethoxyphenyl group, which imparts specific chemical properties and potential biological activities not found in the similar compounds listed above.
Properties
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-20-11-5-3-9(7-12(11)21-2)10-4-6-14(19)17(16-10)8-13(15)18/h3-7H,8H2,1-2H3,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMRWICAQMYRHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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